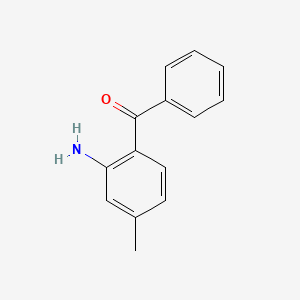

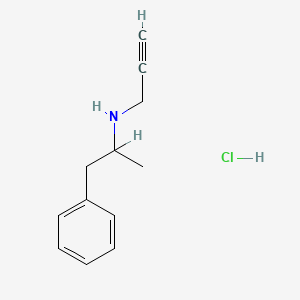

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride

描述

Synthesis Analysis

Synthesis of related compounds typically involves reactions of specific aldehydes with amines, potentially involving intermediates such as imines. One example is the reaction of chloral with substituted anilines, leading to a variety of products depending on the reaction conditions. This method highlights the versatility and complexity in synthesizing compounds within this chemical class (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through spectroscopic methods, including high-resolution magnetic resonance imaging, which provides insights into their conformation and structural properties. Ab initio calculations complement these spectroscopic findings, offering a deeper understanding of the molecular geometry and electronic structure (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride are influenced by its functional groups. Reductive amination is a key reaction for amine synthesis, involving the conversion of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent. This process is crucial for generating primary, secondary, and tertiary amines, highlighting the compound's role in synthetic chemistry (Irrgang & Kempe, 2020).

Physical Properties Analysis

The physical properties of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific data on this compound might not be readily available, similar compounds exhibit unique physical behaviors that facilitate their use in molecular microencapsulation and solubility enhancement (Vert & Huguet, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for participating in various chemical reactions, are central to understanding (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride's utility in synthesis and other chemical applications. The compound's amine group plays a pivotal role in its reactivity, participating in numerous chemical transformations that underscore its significance in organic synthesis (Irrgang & Kempe, 2020).

科学研究应用

-

Application in Click Chemistry

- Summary : “(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride” is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Method : The compound is used in a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the compound, which contains an Alkyne group, reacting with a molecule that contains an Azide group in the presence of a copper catalyst .

- Results : The outcome of this reaction is the formation of a new molecule through the cycloaddition of the Alkyne and Azide groups .

-

Application in Transaminase-mediated Synthesis

- Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Method : The application of immobilised whole-cell biocatalysts with ®-transaminase is reported .

- Results : The result is the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

-

Application in Click Chemistry

- Summary : “(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride” is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Method : The compound is used in a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the compound, which contains an Alkyne group, reacting with a molecule that contains an Azide group in the presence of a copper catalyst .

- Results : The outcome of this reaction is the formation of a new molecule through the cycloaddition of the Alkyne and Azide groups .

-

Application in Transaminase-mediated Synthesis

- Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Method : The application of immobilised whole-cell biocatalysts with ®-transaminase is reported .

- Results : The result is the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

-

Application in Click Chemistry

- Summary : “(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride” is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Method : The compound is used in a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the compound, which contains an Alkyne group, reacting with a molecule that contains an Azide group in the presence of a copper catalyst .

- Results : The outcome of this reaction is the formation of a new molecule through the cycloaddition of the Alkyne and Azide groups .

-

Application in Transaminase-mediated Synthesis

- Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Method : The application of immobilised whole-cell biocatalysts with ®-transaminase is reported .

- Results : The result is the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

安全和危害

The compound has been classified with the GHS07 pictogram1. The hazard statements associated with it are H315, H319, and H3351. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P5011.

未来方向

The future directions of research on this compound could involve further exploration of its potential applications in click chemistry, given its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups3. Additionally, the impact of deuteration on the pharmacokinetics of pharmaceuticals is a topic of interest3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

属性

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZTCSJZCYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18913-84-3 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70948763 | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride | |

CAS RN |

2588-96-7 | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。